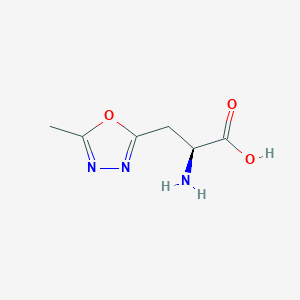

(2S)-2-Amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-3-8-9-5(12-3)2-4(7)6(10)11/h4H,2,7H2,1H3,(H,10,11)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSGYZBRDCZOAS-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(O1)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid typically involves the formation of the oxadiazole ring followed by its attachment to the amino acid backbone. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The resulting oxadiazole is then coupled with an amino acid derivative through peptide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The amino and oxadiazole groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(2S)-2-Amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme-substrate interactions and protein folding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The amino acid backbone allows for incorporation into peptides and proteins, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (2S)-2-Amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid with analogous heterocyclic α-amino acids:

Key Observations:

Imidazole (L-Histidine): Contains two nitrogen atoms, one of which is basic (pKa ~6.0), enabling participation in hydrogen bonding and catalytic roles in enzymes . Thiazole: Sulfur atom increases lipophilicity and may influence binding interactions in biological systems .

Molecular Weight and Solubility :

- The target compound (171.16 g/mol) is heavier than L-histidine (155.15 g/mol) due to the oxadiazole group. Its solubility in aqueous solutions is likely lower than L-histidine, which is highly polar and water-soluble .

Biological Activity

(2S)-2-Amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid, also known as a derivative of the oxadiazole family, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects.

- Chemical Formula : C₆H₉N₃O₃

- Molecular Weight : 171.16 g/mol

- CAS Number : 1565144-97-9

- IUPAC Name : this compound

- Appearance : White to light yellow crystalline powder

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities including antimicrobial, anti-inflammatory, and antioxidant effects.

Antimicrobial Activity

A study highlighted the antibacterial properties of related oxadiazole derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods:

| Compound | Target Bacteria | MIC (μg/ml) |

|---|---|---|

| 4c | Staphylococcus aureus | 64 |

| 4f | Pseudomonas aeruginosa | 68 |

| 4g | Candida albicans | 52 |

| 4m | Bacillus subtilis | 64 |

These findings suggest that this compound may also possess similar antimicrobial properties due to its structural analogies with these active compounds .

Anti-inflammatory Activity

Compounds derived from the oxadiazole structure have been reported to exhibit anti-inflammatory effects. For instance, studies on related oxadiazole derivatives indicated their potential in reducing inflammation without significant genotoxicity. The modifications in the chemical structure were found to enhance their biological activity while minimizing adverse effects .

Antioxidant Activity

The antioxidant capacity of oxadiazole derivatives has been evaluated using various assays. A notable study demonstrated that the introduction of an oxadiazole moiety significantly enhanced the radical scavenging ability compared to well-known antioxidants such as ascorbic acid. The DPPH assay results indicated a strong antioxidant effect for certain derivatives .

Case Studies and Research Findings

- Genotoxicity Assessment : A study assessed the genotoxic potential of peptidomimetic moieties in oxadiazole derivatives using the Ames test and SOS Chromotest. The results showed no mutagenic activity for certain compounds, indicating a favorable safety profile for further development .

- Synthesis and Characterization : Research on synthesizing Schiff bases from oxadiazoles revealed promising antibacterial and antifungal activities. The structural confirmation was achieved through nitrogen analysis and spectral data, supporting the hypothesis that these compounds could serve as effective antimicrobial agents .

- Drug Discovery Potential : A comprehensive review on novel oxadiazole derivatives highlighted their bioisosteric properties and potential applications in drug discovery. This underscores the relevance of this compound in developing new therapeutic agents .

Q & A

Q. What are the common synthetic routes for (2S)-2-Amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid?

The synthesis typically involves multi-step protocols, including cyclization to form the oxadiazole ring and amino acid coupling. For example:

- Oxadiazole Formation : Cyclization of a thiosemicarbazide intermediate under acidic or dehydrating conditions.

- Amino Acid Integration : Protecting the amino group (e.g., using Z-groups) followed by coupling with a functionalized oxadiazole precursor. Reagents like NaBHCN for reductive amination (as in thiazole derivatives ) or HCl-mediated deprotection (70–75% yield) are critical.

- Purification : Column chromatography or recrystallization to isolate the enantiomerically pure product.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm stereochemistry and substituent positions (e.g., oxadiazole ring protons appear as singlets due to symmetry) .

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch of carboxylic acid) and ~1610 cm (C=N stretch of oxadiazole) .

- Elemental Analysis : To verify purity and molecular composition .

- HPLC/MS : For assessing enantiomeric purity and detecting trace impurities .

Q. How can researchers ensure stereochemical integrity during synthesis?

- Use chiral auxiliaries or enantioselective catalysts during amino acid coupling.

- Monitor optical rotation or employ chiral HPLC to verify the (2S)-configuration .

- Reference protocols for similar compounds, such as thiazole-containing amino acids, which achieve >85% enantiomeric excess via controlled reaction conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxadiazole ring formation?

- Reaction Conditions : Prolonged reflux (e.g., 8 hours) in ethanol or methanol improves cyclization efficiency .

- Catalysts : Lewis acids (e.g., ZnCl) may accelerate ring closure.

- Precursor Design : Introducing electron-withdrawing groups (e.g., nitro) on the oxadiazole precursor enhances reactivity, as seen in pyrazole derivatives .

- Yield Tracking : Use TLC or in-situ IR to monitor reaction progress and minimize side products .

Q. How should researchers address discrepancies in NMR data for derivatives?

- Dynamic Effects : Oxadiazole ring protons may exhibit unexpected splitting due to conformational exchange. Variable-temperature NMR can resolve this .

- Solvent Artifacts : Deuterochloroform vs. DMSO-d may shift peaks; cross-validate with computational modeling (e.g., DFT) .

- Impurity Identification : Compare with pharmacopeial standards for "specified unidentified impurities" using gradient HPLC .

Q. What strategies are effective for evaluating biological activity in vitro?

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against Mycobacterium tuberculosis, adapting protocols from thiazole-based antimycobacterial agents .

- Enzyme Inhibition : Screen against target enzymes (e.g., aminoacyl-tRNA synthetases) using fluorescence-based assays.

- Stability Studies : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours .

Q. How can chromatographic separation challenges for epimeric impurities be resolved?

- Column Selection : Use chiral stationary phases (e.g., amylose-based) for HPLC.

- Mobile Phase Optimization : Adjust acetonitrile/water ratios or add ion-pairing agents (e.g., TFA) to improve resolution .

- Temperature Control : Minor changes in column temperature (e.g., 25°C vs. 30°C) may separate co-eluting epimers, as noted in pharmacopeial guidelines .

Methodological Considerations

- Data Contradiction Analysis : Cross-reference NMR and IR data with structurally analogous compounds (e.g., pyrazole or thiazole derivatives ) to validate assignments.

- Experimental Design : For bioactivity studies, include positive controls (e.g., known antimicrobial agents) and replicate experiments to ensure statistical significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.